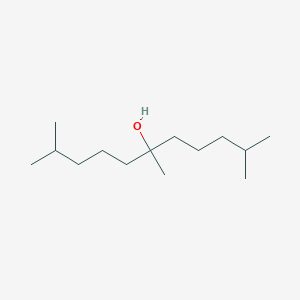

2,6,10-Trimethylundecan-6-OL

Description

General Significance of Branched Chain Organic Compounds in Chemical Sciences

Branched-chain organic compounds are fundamental to numerous areas of chemical science. Unlike their linear counterparts, the presence of alkyl branches along a carbon chain introduces significant changes in a molecule's physical and chemical properties. opentextbc.caunacademy.com Branching can influence a compound's melting point, boiling point, and solubility. masterorganicchemistry.combyjus.com For instance, increased branching tends to lower the boiling point due to a decrease in the effective surface area for intermolecular van der Waals interactions. masterorganicchemistry.com In contrast, highly symmetrical, branched molecules can pack more efficiently into a crystal lattice, leading to higher melting points. masterorganicchemistry.com

From a practical standpoint, branched alkanes are of paramount importance in the petroleum industry, where they are key components of high-octane gasoline. thoughtco.com The controlled isomerization of linear alkanes to their branched isomers is a critical process for improving fuel quality. thoughtco.com Furthermore, the specific arrangement of branches can impart unique biological activity, making these compounds valuable in fields such as pharmacology and agriculture.

Structural Characteristics and Isomerism within the Undecane (B72203) Backbone

The undecane backbone, a saturated hydrocarbon chain with eleven carbon atoms (C11H24), serves as the foundational structure for 2,6,10-Trimethylundecan-6-OL. ucla.eduwikipedia.org Undecane itself is a liquid alkane and has a remarkable 159 structural isomers. ucla.eduwikipedia.orgwikipedia.orgfoodb.ca This high degree of isomerism arises from the various possible arrangements of its eleven carbon atoms, leading to a wide array of branched structures. wikipedia.org

These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to their different carbon skeletons. opentextbc.ca The naming of these isomers follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), which involves identifying the longest continuous carbon chain and the position and identity of any alkyl substituents. opentextbc.ca

Positioning of this compound within the Tertiary Branched Alcohol Class

Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms directly bonded to the carbon atom bearing the hydroxyl (-OH) group. iitk.ac.inlibretexts.orgchemguide.co.uk A primary alcohol has one alkyl group attached to the carbinol carbon, a secondary alcohol has two, and a tertiary alcohol has three. iitk.ac.inchemguide.co.ukunacademy.com

This compound, as its name implies, features a hydroxyl group on the sixth carbon of the undecane chain. This carbon atom is also bonded to three other carbon atoms (at positions 5, 7, and the methyl group at position 6), thus classifying it as a tertiary alcohol . iitk.ac.inlibretexts.org Tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols. For instance, they are generally resistant to oxidation under mild conditions and readily undergo dehydration reactions. unacademy.commsu.edu

Historical Context and Evolution of Research on Branched Alkanols

The study of branched alkanols, or branched-chain alcohols, has evolved significantly over time. Early research in organic chemistry focused on the synthesis and characterization of simpler, linear alcohols. However, as synthetic methodologies became more sophisticated, chemists began to explore the synthesis of more complex, branched structures.

A notable example from the mid-20th century includes the synthesis of highly branched alcohols like tri-t-butylcarbinol, which pushed the boundaries of what was considered sterically possible at the time. acs.org Research into branched alkanols has been driven by their potential applications in various fields. For example, certain branched-chain higher alcohols, such as isobutanol and 3-methyl-1-butanol, have been investigated as potential biofuels. nih.gov The unique phase behavior and rheological properties imparted by branched alcohols have also made them subjects of interest in the study of surfactant systems. researchgate.net Furthermore, specific chiral branched alkanols, such as (2R,6R)-(+)-2,6,10-trimethylundecan-1-ol, are key synthons in the total synthesis of complex natural products like α-tocopherol (Vitamin E). acs.orgarkat-usa.org The continuous development of analytical techniques, such as surface light scattering and molecular dynamics simulations, allows for a deeper understanding of the thermophysical properties of long linear and branched alkanes and alcohols at various temperatures. acs.org

Structure

3D Structure

Properties

CAS No. |

63127-72-0 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

2,6,10-trimethylundecan-6-ol |

InChI |

InChI=1S/C14H30O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h12-13,15H,6-11H2,1-5H3 |

InChI Key |

ITLXARJFLXSWOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)(CCCC(C)C)O |

Origin of Product |

United States |

Theoretical and Computational Studies of Branched Alcohols, with Focus on 2,6,10 Trimethylundecan 6 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup and three-dimensional arrangement of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are frequently employed to solve the electronic Schrödinger equation, yielding detailed information about the molecule's electronic structure and optimized geometry. wikipedia.orgwiley.com

For 2,6,10-trimethylundecan-6-ol, these calculations would begin by defining a starting geometry and then iteratively solving for the electron wave function and nuclear positions that minimize the total energy of the system. This process, known as geometry optimization, results in a prediction of the most stable arrangement of atoms in the molecule. The output includes precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's polarity, the nature of its covalent bonds, and the location of its frontier molecular orbitals (HOMO and LUMO), which are key to predicting its chemical reactivity. For instance, the electron-rich oxygen atom of the hydroxyl group is identified as a primary site for electrophilic attack and hydrogen bonding.

Table 1: Predicted Molecular Geometry Parameters for a Tertiary Alcohol Moiety (Note: These are typical values derived from DFT calculations for similar structures and serve as an illustrative example for the core of this compound.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-O | 1.45 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-C (tertiary) | 1.54 Å |

| Bond Angle | C-O-H | 108.5° |

| Bond Angle | C-C-O | 110.0° |

| Bond Angle | C-C-C (backbone) | 112.5° |

Conformational Analysis and Energy Minimization of Branched Undecanols

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) a molecule can adopt due to rotation around its single bonds. chemistrysteps.commaricopa.edu For a long and branched-chain molecule like this compound, with numerous single bonds, the number of possible conformations is vast.

Computational methods are essential for navigating this complex potential energy surface. nih.gov A systematic conformational search involves rotating key bonds by set increments and performing an energy minimization at each step to find local energy minima. maricopa.edu Each of these minima corresponds to a stable conformer. ic.ac.uk The stability of each conformer is determined by a combination of factors, including torsional strain (from eclipsed bonds) and steric strain (repulsive interactions between bulky groups). maricopa.edu In this compound, significant steric hindrance would arise from the interactions between the methyl groups and the long alkyl chains. libretexts.org

Table 2: Illustrative Conformational Energy Profile for a Branched Alcohol Fragment (Note: This table represents a simplified example of relative energies for different rotamers around the C-O bond in a tertiary alcohol.)

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kJ/mol) | Stability Ranking |

| A | ~60° (gauche) | 0.0 | Most Stable |

| B | ~180° (anti) | 0.5 | Stable |

| C | ~-60° (gauche) | 0.0 | Most Stable |

| D | 0° (eclipsed) | 5.0 | Unstable (Transition State) |

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Spectra using DFT)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. wikipedia.org Vibrational spectroscopy (Infrared and Raman) is particularly well-suited to this approach.

Using DFT, once the optimized geometry of a conformer is found, its vibrational frequencies can be calculated. acs.orgresearchgate.net These calculations produce a set of normal modes, each corresponding to a specific collective motion of the atoms (e.g., stretching, bending, wagging) and an associated frequency. spectroscopyonline.com The predicted frequencies and their intensities can be used to generate a theoretical spectrum. researchgate.net

For this compound, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum. For example, a broad peak around 3350 cm⁻¹ would be assigned to the O-H stretch, while a strong peak in the 1210-1100 cm⁻¹ range would correspond to the C-O stretch of the tertiary alcohol. spectroscopyonline.comspectroscopyonline.com Furthermore, because different conformers have slightly different vibrational spectra, these computational predictions can help identify which conformations are present in an experimental sample. rsc.org

Table 3: Comparison of Typical Experimental and DFT-Calculated Vibrational Frequencies for Tertiary Alcohols

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Example Calculated Frequency (cm⁻¹) |

| O-H Stretch | R₃C-OH | 3400 - 3300 (broad) | 3371 |

| C-H Stretch | -CH₃, -CH₂- | 2960 - 2850 | 2955 |

| C-O Stretch | R₃C-O | 1210 - 1100 | 1202 |

| O-H Wag | R₃C-OH | ~650 (broad) | 648 |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. nih.govrug.nl MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. This allows for the simulation of the motions and interactions of thousands of molecules in a liquid or solid state. researchgate.net

For a liquid alcohol like this compound, a primary application of MD is to investigate the extensive network of intermolecular hydrogen bonds. nih.govnih.gov The hydroxyl group of one molecule acts as a hydrogen bond donor (H) and an acceptor (O), leading to the formation of transient chains and clusters. acs.orgrug.nl MD simulations can provide detailed statistics on these networks, including:

Hydrogen Bond Lifetime: The average duration of a single hydrogen bond.

Coordination Number: The average number of hydrogen bonds per molecule.

Radial Distribution Functions: The probability of finding another atom at a certain distance, which reveals the local liquid structure. researchgate.net

The steric bulk of the three methyl groups and the long undecane (B72203) chain in this compound would significantly influence the geometry and stability of these hydrogen bond networks compared to smaller, linear alcohols. researchgate.net

Table 4: Typical Hydrogen Bond Parameters for Branched Alcohols from MD Simulations

| Parameter | Description | Typical Value |

| H-Bond Lifetime | Average duration of a single O-H···O bond | 4 - 14 ps |

| H-Bond Distance | Average distance between donor O and acceptor O | 2.7 - 2.9 Å |

| H-Bond Angle | Average angle of the O-H···O bond | > 150° |

| First Solvation Shell | Distance defining the nearest neighbors | 4.0 - 5.0 Å |

Sources: rug.nlresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their macroscopic or physicochemical properties. researchgate.netresearchgate.net The goal is to create a mathematical model that can predict properties for new or untested compounds directly from their structure. nih.govunlp.edu.ar

The QSPR process involves three main steps:

Descriptor Generation: Calculating a set of numerical values, or "descriptors," that encode the molecule's structural, topological, and electronic features. Examples include molecular weight, polarizability, and various graph-theory-based indices. researchgate.net

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., artificial neural networks) to find a mathematical relationship between the descriptors and an experimental property (e.g., boiling point, viscosity, solubility). nih.govacs.org

Validation: Testing the model's predictive power on a set of molecules not used in its creation. researchgate.net

For a class of compounds like branched undecanols, a QSPR model could be developed to predict properties that are difficult or time-consuming to measure experimentally. The size, degree of branching, and the position of the hydroxyl group would be key descriptors influencing properties like viscosity and boiling point. nih.govacs.org

Table 5: Examples of Molecular Descriptors Used in QSPR Models for Alcohols

| Descriptor Class | Example Descriptor | Property Predicted |

| Constitutional | Molecular Weight | Boiling Point, Viscosity |

| Topological | Path Number (P3) | Boiling Point |

| Geometric | Molecular Surface Area | Solubility |

| Quantum-Chemical | Polarizability Effect Index (PEI) | Boiling Point, Water Solubility |

| Electronic | Equilibrium Electro-negativity | Boiling Point |

Sources: researchgate.netnih.govacs.org

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. smu.edu By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway.

For this compound, a tertiary alcohol, a potential reaction to study would be acid-catalyzed dehydration to form an alkene. Computational methods would be used to:

Model the initial protonation of the hydroxyl group.

Locate the transition state for the loss of a water molecule to form a tertiary carbocation intermediate.

Characterize the carbocation intermediate.

Find the transition state for the subsequent elimination of a proton to form the final alkene product.

The calculated energy of each transition state relative to the reactant provides the activation energy (barrier) for that step, which is crucial for understanding the reaction's kinetics and feasibility. ethz.ch

Table 6: Illustrative Computational Profile for a Hypothetical Reaction Step (e.g., Dehydration)

| Species | Description | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| Reactant Complex | Protonated Alcohol | 0 |

| Transition State 1 (TS1) | C-O Bond Cleavage | +85 |

| Intermediate | Tertiary Carbocation + Water | +40 |

| Transition State 2 (TS2) | C-H Bond Cleavage | +55 |

| Product Complex | Alkene + Hydronium Ion | -10 |

Note: Energy values are hypothetical and for illustrative purposes of a multi-step reaction mechanism.

Chemical Reactivity and Derivatization of 2,6,10 Trimethylundecan 6 Ol

Formation of Ethers and Esters with Branched Undecanol (B1663989) Substrates

The formation of ethers and esters from 2,6,10-trimethylundecan-6-ol is significantly hampered by steric hindrance around the tertiary hydroxyl group.

Ether Formation: The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism, is generally ineffective for producing tertiary ethers. byjus.com The alkoxide of a bulky tertiary alcohol like this compound is a strong, non-nucleophilic base. When reacted with a primary or secondary alkyl halide, it preferentially promotes an E2 elimination reaction rather than the desired SN2 substitution. byjus.com

Synthesizing sterically congested ethers requires alternative strategies. acs.org Methods have been developed that bypass the limitations of the Williamson synthesis, such as:

Acid-catalyzed addition to alkenes: Treating an alkene with a strong acid can generate a carbocation, which is then trapped by the tertiary alcohol. rsc.org

Reactions with diaryliodonium salts: Transition-metal-free methods using hypervalent iodine reagents have been successful in the arylation of tertiary alcohols to form sterically hindered alkyl aryl ethers. acs.org

Mitsunobu Reaction: While typically challenging for bulky alcohols, some success has been reported for the synthesis of α-tertiary ethers under Mitsunobu conditions, though it may require modified reagents or substrates. rsc.org

Ester Formation: Direct esterification (Fischer esterification) of a tertiary alcohol with a carboxylic acid is often slow and inefficient due to steric hindrance, which impedes the nucleophilic attack of the alcohol onto the protonated carboxylic acid. A more effective method involves activating the carboxylic acid, for example, by converting it to a more reactive acyl chloride or anhydride. The subsequent reaction with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine, can then proceed to form the sterically hindered ester.

Table 2: Challenges and Alternative Strategies for Derivatization

| Derivative | Standard Method | Challenge with Tertiary Substrate | Alternative Method |

| Ether | Williamson Synthesis | E2 Elimination dominates over SN2 substitution byjus.com | Acid-catalyzed alkene addition, Arylation with diaryliodonium salts acs.orgrsc.org |

| Ester | Fischer Esterification | Steric hindrance slows reaction rate | Use of acyl chlorides or anhydrides |

Reactions at Remote Sites of the Branched Undecane (B72203) Skeleton (e.g., C-H functionalization)

C-H functionalization has emerged as a powerful strategy to modify organic molecules at positions previously considered unreactive, such as the C-H bonds of an alkane chain. sigmaaldrich.cn This approach allows for the derivatization of the 2,6,10-trimethylundecane (B1618098) skeleton while preserving the tertiary alcohol functionality, which can be protected if necessary.

These reactions often employ transition metal catalysts (e.g., rhodium, palladium, ruthenium) that can selectively activate a specific C-H bond, even in the presence of more traditionally reactive functional groups. sigmaaldrich.cnrsc.org The selectivity can be controlled by several factors:

Directing Groups: A functional group on the molecule can coordinate to the metal catalyst and direct the C-H activation to a specific, often nearby, position.

Steric Control: The catalyst may preferentially react at the least sterically hindered C-H bond.

Electronic Effects: The inherent electronic properties of different C-H bonds can influence reactivity.

For a long, branched alkane chain like that in this compound, C-H functionalization offers the potential to introduce new functional groups (e.g., halogens, carbonyls, amines) at various points along the backbone, creating complex derivatives that would be difficult to access through traditional synthetic routes. sigmaaldrich.cn For instance, strategies for distal C-H functionalization could enable selective modification at positions far from the directing hydroxyl group. dmaiti.com

Chirality Transfer and Diastereoselective Control in Subsequent Transformations

The this compound molecule is chiral, with stereocenters at positions C2 and C10 (assuming a single enantiomer is used). The carbon at C6 is a prostereocenter. If the hydroxyl group were to be replaced in a subsequent reaction, or if a reaction occurs at an adjacent carbon, the existing stereocenters can influence the stereochemical outcome of the newly formed stereocenter. This phenomenon is known as asymmetric induction or chirality transfer.

The synthesis of chiral tertiary alcohols and their use in diastereoselective reactions is a well-established area of research. nih.govrsc.org Key strategies include:

Chelation Control: A metal-coordinating functional group near the reacting center can form a rigid cyclic intermediate with a Lewis acid, locking the conformation and forcing a reagent to attack from a specific face, leading to a single diastereomer. nih.gov

1,5-Asymmetric Induction: Chirality can be transferred over a significant distance within a molecule. For example, reactions involving π-allyltricarbonyliron lactone complexes have demonstrated highly diastereoselective additions to ketone groups, an example of 1,5-asymmetric induction. rsc.org

In the context of this compound, its inherent chirality could be exploited to control the stereochemistry of reactions on the undecane backbone, leading to the synthesis of complex, stereochemically defined natural product analogues or other valuable chiral molecules.

Exploration of Unique Reactivity Patterns Due to Steric Hindrance at the Tertiary Alcohol Center

Steric hindrance is the defining characteristic of the reactivity of this compound. numberanalytics.comscribd.com This steric congestion, caused by the methyl group and the two long alkyl chains attached to the carbinol carbon, leads to several predictable reactivity patterns:

Reduced Reactivity: The rate of reactions where a nucleophile or electrophile must directly approach the tertiary hydroxyl group or its alpha-carbon is significantly reduced. numberanalytics.com This is evident in the difficulty of performing SN2 reactions, standard oxidations, and direct esterifications. monash.edubyjus.com

Favoring of Elimination over Substitution: As seen in the Williamson ether synthesis, when the sterically hindered alkoxide is used as a nucleophile, its basic character often dominates, leading to elimination (E2) pathways instead of substitution (SN2). byjus.com

Altered Reaction Pathways: The steric bulk can completely shut down expected reaction pathways, forcing the molecule to react in alternative ways. For example, under conditions that might normally promote substitution, a tertiary alcohol might undergo dehydration to form an alkene.

Enhanced Stability (in some contexts): While steric hindrance can introduce molecular strain, it can also protect the functional group from unwanted reactions, making it more stable under certain chemical environments. numberanalytics.com

This unique reactivity profile necessitates the use of specialized reagents and conditions to achieve desired transformations, moving beyond textbook examples to more advanced and tailored synthetic methodologies. acs.orgwiley.com

Applications As Synthetic Building Blocks and Intermediates in Advanced Organic Synthesis

Precursors in the Synthesis of Chiral Natural Products

The specific stereochemistry and isoprenoid-like structure of 2,6,10-trimethylundecan-6-ol and its derivatives make them crucial synthons in the creation of complex, biologically significant molecules.

The synthesis of the naturally occurring and most biologically active form of vitamin E, (2R,4′R,8′R)-α-tocopherol, is a significant challenge in organic chemistry due to the three stereocenters in its phytyl side chain. nih.gov Derivatives of 2,6,10-trimethylundecane (B1618098) are key intermediates for constructing this vital C15 side chain. acs.orgarkat-usa.org

Methodologies often focus on coupling a chiral chromane (B1220400) unit with an optically pure C15 terpenoid synthon. arkat-usa.org For instance, (2R,6R)-2,6,10-trimethylundecan-1-ol, a closely related primary alcohol, has been identified as a key building block for this purpose. acs.orgorcid.org Synthetic strategies have been developed to produce these chiral synthons from various starting materials. One approach involves the transformation of homochiral (6R,10R)-6,10,14-trimethylpentadecan-2-one (phytone), which can be obtained from the ozonolysis of chlorophyll. arkat-usa.org This process yields crucial C14 and C15 terpenoid synthons for the vitamin E side chain. arkat-usa.orgumich.edu

Table 1: Key Intermediates in the Synthesis of (2R,4′R,8′R)-α-Tocopherol

| Intermediate Compound | Role in Synthesis | Reference |

| (2R,6R)-2,6,10-Trimethylundecan-1-ol | Key C11 synthon for the phytyl side chain | acs.orgorcid.org |

| (3R,7R)-1-Bromo-3,7,11-trimethyldodecane | C15 synthon for the phytyl side chain | arkat-usa.org |

| (6R,10R)-6,10,14-Trimethylpentadecan-2-one | Precursor to side-chain synthons | arkat-usa.orgresearchgate.net |

The utility of this compound and its structural relatives extends beyond vitamin E to the broader class of isoprenoids and terpenes. nih.gov These compounds are a large and diverse group of natural products derived from five-carbon isoprene (B109036) units. libretexts.org The synthesis of complex terpenes often relies on the strategic assembly of smaller, functionalized building blocks. nih.govhznu.edu.cn

Branched-chain alcohols and their derivatives serve as foundational skeletons that can be elaborated into more complex terpenoid structures. Synthetic biology approaches are also expanding the diversity of accessible terpenes by creating non-canonical building blocks and modifying natural biosynthetic pathways. hznu.edu.cn While direct synthesis from this compound for a wide range of specific terpenes is not extensively documented, its structural motif is representative of the types of intermediates used in the field. The principles of C-C bond formation and functional group manipulation applied in vitamin E synthesis are transferable to the synthesis of other complex acyclic and cyclic terpenoids. nih.gov

Building Blocks for Fragrance and Flavor Molecules

The molecular structure, including chain length, branching, and the nature of functional groups, critically influences the odor characteristics of a compound. nih.govoup.com Branched alcohols like this compound serve as scaffolds for creating new scent molecules.

The fragrance industry continuously seeks novel molecules with unique and desirable scent profiles. Branched alcohols are valuable starting points for developing new odorants. acs.org The structure of the alcohol can be modified to fine-tune its olfactory properties. For example, the synthesis of β-branched carbonyl compounds can be achieved from secondary alcohols through hydrogen borrowing catalysis, a method that has been applied to the synthesis of the fragrance compound (±)-3-methyl-5-phenylpentanol. acs.org

While specific applications of this compound itself as a direct precursor for commercial fragrances are not widely published, its structure is a prime example of a branched alcohol scaffold. The synthesis of ethers from alcohols, including the creation of α- and β-branched ethers from non-symmetrical acetals and Grignard reagents, demonstrates a pathway to new fragrance ingredients. rsc.org Such chemical modifications can transform a simple branched alcohol into a molecule with a distinct and potentially valuable odor profile.

The relationship between a molecule's structure and its perceived odor is a central theme in fragrance chemistry. perfumerflavorist.complos.org Studies have shown that for aliphatic compounds, factors like the length of the carbon chain, the position and type of functional groups, and the degree of branching are critical determinants of odor. nih.govoup.com

Table 2: Factors Influencing Odor in Aliphatic Alcohols

| Structural Feature | Impact on Odor Profile | Reference |

| Carbon Chain Length | Affects odor character and detection threshold | nih.govperfumerflavorist.com |

| Functional Group Position | Crucial for specific odor qualities (e.g., citrus) | tugraz.at |

| Molecular Branching | Influences volatility and interaction with olfactory receptors | nih.govoup.com |

| Additional Functional Groups | Can drastically alter or eliminate odor | tugraz.at |

Application in Specialized Chemical Synthesis

Branched-chain alcohols and their derivatives find utility in a range of industrial applications due to their unique physical and chemical properties. These applications often leverage their branched structure to influence properties like viscosity, solubility, and surface activity.

Derivatives of branched alcohols are used as intermediates in the synthesis of surfactants, polymer additives, and additives for lubricants and fuels. exxonmobilchemical.com For example, branched primary alcohols are used to create surfactants that exhibit advantages over their linear counterparts, such as a reduced tendency to form gel phases in water, which improves handling in industrial processes. exxonmobilchemical.com

In the context of lubricants, branched-chain structures are desirable as they can improve low-temperature fluidity and viscosity characteristics. While direct application of this compound is not specified, related long-chain branched alcohols are key components in the synthesis of high-performance lubricants. ontosight.ai Similarly, in the field of surfactants, the branched nature of the hydrophobic tail, which could be derived from a molecule like this compound, can enhance wetting speed and surface tension reduction. exxonmobilchemical.come3s-conferences.org For instance, ethoxylates based on branched alcohols show significantly faster wetting times compared to linear alcohol ethoxylates. exxonmobilchemical.com

Future Research Directions and Unexplored Avenues for 2,6,10 Trimethylundecan 6 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 2,6,10-trimethylundecan-6-ol and its analogs will likely pivot towards green and sustainable chemistry. Current synthetic strategies for complex, branched alcohols often rely on multi-step processes that may not be environmentally benign. Future research should prioritize the development of catalytic systems that are both highly efficient and sustainable. This includes the exploration of ruthenium-catalyzed enantioselective hydrogenation, which has shown promise for creating chiral terpenoid building blocks. researchgate.net

Furthermore, chemoenzymatic synthesis presents a powerful approach, combining the selectivity of enzymes with the versatility of chemical catalysis to construct complex molecules like terpenes. oup.comcardiff.ac.uk The goal is to devise synthetic pathways that maximize atom economy, utilize renewable feedstocks, and minimize waste generation. Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more cost-effective and environmentally friendly production methods for this compound.

Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

Detecting and quantifying this compound, especially at trace levels in complex matrices, necessitates the development of more sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile sesquiterpenoids. researchgate.netrsc.org Future research should focus on enhancing the sensitivity and selectivity of these methods.

Advanced GC techniques, such as multidimensional gas chromatography (GCxGC), can provide superior separation of isomers, which is critical for differentiating this compound from other structurally similar compounds. rsc.org Additionally, the use of high-resolution mass spectrometry (HRMS) can aid in the unambiguous identification and quantification of this alcohol. creative-proteomics.com The development of novel sample preparation techniques, like solid-phase microextraction (SPME), can also improve detection limits and reduce sample matrix interference, enabling more accurate measurements in environmental and biological samples. mdpi.comresearchgate.net

Exploration of Novel Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to modifying complex molecules like this compound. mines.edu Future research should explore the use of whole-cell biocatalysts and isolated enzymes to perform novel transformations on this branched alcohol. mdpi.comchemrxiv.org Oxidoreductases, for example, can be employed for the selective oxidation of alcohols to aldehydes or ketones, which can then serve as versatile synthetic intermediates. researchgate.net

The screening of microbial collections from diverse environments could lead to the discovery of novel enzymes with unique specificities for branched-chain alcohols. Furthermore, protein engineering and directed evolution could be used to tailor existing enzymes to enhance their activity and selectivity towards this compound, opening up pathways to new, value-added derivatives with potentially interesting biological activities.

In-depth Investigations into Environmental Cycles and Metabolic Pathways

Understanding the environmental fate and metabolic pathways of this compound is crucial for assessing its ecological impact. Long-chain alcohols can undergo biodegradation in aquatic and soil environments. nih.goveuropa.eu Future research should focus on identifying the specific microorganisms and enzymatic pathways responsible for the degradation of this branched alcohol.

Studies on the biodegradation of analogous long-chain and branched alcohols indicate that the degradation process often begins with the oxidation of the alcohol to an aldehyde, followed by conversion to a carboxylic acid, which then enters central metabolic pathways. mdpi.comasm.org Investigating the potential for bioaccumulation is also important, as some long-chain alcohols have logK(ow) values that suggest this possibility, although experimental data often indicates lower bioaccumulation than predicted. nih.gov Elucidating the complete environmental cycle of this compound will require a combination of laboratory degradation studies and field monitoring. epa.goveuropa.eu

Discovery of New Applications in Materials Science and Medicinal Chemistry

The unique branched structure of this compound suggests potential applications in both materials science and medicinal chemistry. In materials science, long-chain and branched alcohols can be used as intermediates for surfactants and lubricants. exxonmobilchemical.comsrce.hr The branched nature of this compound could impart desirable properties such as lower pour points and enhanced solvency in formulations. exxonmobilchemical.com Its potential as a synthon for novel polymers or as a component in specialty coatings warrants investigation.

In medicinal chemistry, many sesquiterpenoid alcohols exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnumberanalytics.comnih.gov Future research should involve screening this compound and its derivatives for various pharmacological activities. Its structure could serve as a scaffold for the development of new therapeutic agents.

Refinement of Theoretical Models for Predictive Chemistry of Branched Alcohols

Computational chemistry and theoretical models offer powerful tools for predicting the properties and reactivity of molecules like this compound. irdg.org Future research in this area should focus on developing and refining theoretical models that can accurately predict the physicochemical properties, conformational preferences, and reaction mechanisms of branched alcohols. acs.orguoa.gr

Quantum chemical calculations can provide insights into reaction barriers and transition states, guiding the design of more efficient synthetic routes. ifpenergiesnouvelles.com Molecular dynamics simulations can be used to study the behavior of this compound at interfaces and in biological membranes, which could be relevant for its potential applications in materials science and pharmacology. researchgate.net The development of accurate force fields for branched alcohols will be essential for reliable simulations. acs.org Furthermore, predictive models for combustion chemistry can help to understand the behavior of such molecules as potential biofuels. rsc.orgosti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.